molecular formula C22H23ClN4O3S B2411543 4-chloro-2,5-dimethyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide CAS No. 904823-97-8

4-chloro-2,5-dimethyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide

Cat. No.: B2411543
CAS No.: 904823-97-8
M. Wt: 458.96
InChI Key: WJQRRFJGPJADSN-UHFFFAOYSA-N
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Description

4-chloro-2,5-dimethyl-N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C22H23ClN4O3S and its molecular weight is 458.96. The purity is usually 95%.
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Scientific Research Applications

OLED Devices

The compound has relevance in the field of organic optoelectronics. BODIPY-based materials, structurally similar to the queried compound, are platforms for applications like sensors, organic thin-film transistors, and organic photovoltaics. These materials are being explored for their potential as active materials in organic light-emitting diodes (OLEDs), particularly as ‘metal-free’ infrared emitters (Squeo & Pasini, 2020).

Pharmacological Effects

The compound's structural components relate to the effects of Phenolic acids like Chlorogenic Acid (CGA), which exhibit various biological and pharmacological effects. CGA is known for its therapeutic roles such as antioxidant activity, hepatoprotective, cardioprotective, anti-inflammatory, and neuroprotective properties. It's also involved in modulating lipid metabolism and glucose, potentially offering treatment avenues for disorders like cardiovascular disease, diabetes, and obesity (Naveed et al., 2018).

Organic Synthesis and Structural Analysis

The compound's framework is similar to those used in organic synthesis and structural analysis. For example, reactions involving chloral with substituted anilines result in the formation of 2trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, with spectroscopic and structural properties providing insights into the conformations of the resulting products (Issac & Tierney, 1996).

Coordination Compounds in Chemistry

Compounds similar to the queried structure are used in the study of coordination compounds in chemistry. For example, cuprous bis-phenanthroline compounds possess MLCT (metal-to-ligand charge transfer) excited states and are explored for their unique properties, potentially contributing to developments in fields like photophysics and photochemistry (Scaltrito et al., 2000).

Serotonin Receptor Research

Components of the compound are structurally related to serotonin receptor ligands and are studied for their potential roles in treating disorders such as learning and memory disorders. The exploration of these compounds contributes to a deeper understanding of the functional role of serotonin receptors in cognition and their potential therapeutic applications (Russell & Dias, 2002).

Antioxidant Capacity Assays

Derivatives of the compound are used in antioxidant capacity assays like the ABTS/PP decolorization assay. These assays help in understanding the reaction pathways of antioxidants and the extent of their capacity, providing crucial insights in fields like food science and biochemistry (Ilyasov et al., 2020).

Properties

IUPAC Name

4-chloro-2,5-dimethyl-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN4O3S/c1-15-13-21(16(2)12-19(15)23)31(28,29)26-18-5-3-4-17(14-18)20-6-7-22(25-24-20)27-8-10-30-11-9-27/h3-7,12-14,26H,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJQRRFJGPJADSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)C)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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